Cas no 1227586-37-9 (3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine)

3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine
- 3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine
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- インチ: 1S/C12H8BrF2N/c13-6-8-5-9(7-16-12(8)15)10-3-1-2-4-11(10)14/h1-5,7H,6H2
- InChIKey: VVIXYUMCZMSNSL-UHFFFAOYSA-N
- SMILES: BrCC1=C(N=CC(=C1)C1C=CC=CC=1F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 227
- トポロジー分子極性表面積: 12.9
- XLogP3: 3.6
3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023026165-250mg |
3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine |
1227586-37-9 | 97% | 250mg |
$659.60 | 2023-09-03 | |
Alichem | A023026165-1g |
3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine |
1227586-37-9 | 97% | 1g |
$1646.40 | 2023-09-03 | |
Alichem | A023026165-500mg |
3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine |
1227586-37-9 | 97% | 500mg |
$1078.00 | 2023-09-03 |
3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine 関連文献
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridineに関する追加情報
3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine (CAS No. 1227586-37-9): A Comprehensive Overview
3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine (CAS No. 1227586-37-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. This article provides a detailed overview of the chemical properties, synthesis methods, and recent research advancements related to 3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine.
Chemical Structure and Properties
3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine is a brominated pyridine derivative with a molecular formula of C14H10BrF2N. The compound features a pyridine ring substituted with a bromomethyl group at the 3-position, a fluorine atom at the 2-position, and a 2-fluorophenyl group at the 5-position. These substituents contribute to the compound's unique electronic and steric properties, making it an attractive candidate for various chemical and biological studies.
The presence of the bromomethyl group allows for facile functionalization through nucleophilic substitution reactions, while the fluorine atoms impart enhanced lipophilicity and metabolic stability. These characteristics are crucial in drug design, as they can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Synthesis Methods
The synthesis of 3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine has been extensively studied, with several methods reported in the literature. One common approach involves the bromination of a pre-functionalized pyridine derivative followed by substitution reactions to introduce the desired substituents. For instance, a typical synthetic route might involve the following steps:
- Bromination of 2-fluoro-5-(2-fluorophenyl)pyridine using N-bromosuccinimide (NBS) to form 3-bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine.
- Purification and characterization of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
This synthetic strategy provides a robust and scalable method for producing high-purity 3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine, making it accessible for further research and development.
Biological Applications
3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine has been explored for its potential biological activities, particularly in the context of drug discovery and development. Recent studies have highlighted its role as a scaffold for designing inhibitors targeting specific enzymes and receptors involved in various diseases.
In one notable study, researchers investigated the use of 3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine-based compounds as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. The results showed that these compounds exhibited potent inhibitory activity against specific kinases, suggesting their potential as therapeutic agents for cancer and other proliferative disorders.
Another area of interest is the use of 3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine-derived molecules as ligands for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins involved in numerous physiological processes, making them attractive targets for drug development. Studies have demonstrated that certain derivatives of this compound can modulate GPCR activity, offering new avenues for treating conditions such as cardiovascular diseases and neurological disorders.
Clinical Trials and Future Prospects
The promising preclinical results with 3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine-based compounds have paved the way for further clinical evaluation. Several derivatives are currently undergoing early-stage clinical trials to assess their safety, efficacy, and pharmacokinetic profiles in human subjects.
In one ongoing Phase I clinical trial, researchers are evaluating a novel inhibitor derived from 3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine for its antitumor activity in patients with advanced solid tumors. Preliminary data suggest that this compound is well-tolerated and shows promising antitumor effects, warranting further investigation in larger trials.
The future prospects for compounds derived from 3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine are bright. Ongoing research aims to optimize their structure to enhance potency, selectivity, and bioavailability while minimizing potential side effects. Additionally, efforts are being made to explore new applications beyond cancer therapy, such as neurodegenerative diseases and inflammatory conditions.
Conclusion
3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine (CAS No. 1227586-37-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure provides a versatile platform for designing novel therapeutic agents with potential benefits across multiple disease areas. As research continues to advance, it is likely that this compound will play an increasingly important role in the development of innovative treatments that improve patient outcomes.
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